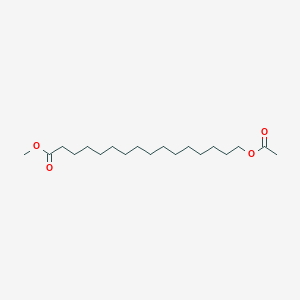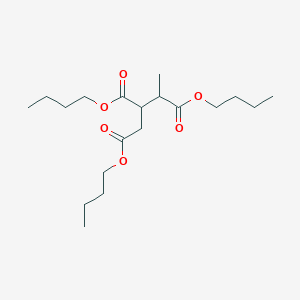
Tributyl butane-1,2,3-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl butane-1,2,3-tricarboxylate is an organic compound with the molecular formula C19H34O6. It is a tricarboxylate ester, meaning it contains three carboxyl functional groups. This compound is known for its use as a plasticizer, which helps to increase the flexibility and durability of plastic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl butane-1,2,3-tricarboxylate can be synthesized through the esterification of butane-1,2,3-tricarboxylic acid with butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Tributyl butane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Esterification: Formation of the ester from the corresponding acid and alcohol.
Hydrolysis: Breaking down of the ester into the corresponding acid and alcohol in the presence of water and an acid or base catalyst.
Oxidation: The ester can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Esterification: Butane-1,2,3-tricarboxylic acid, butanol, sulfuric acid (catalyst), reflux conditions.
Hydrolysis: Water, acid or base catalyst, heat.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Esterification: this compound.
Hydrolysis: Butane-1,2,3-tricarboxylic acid and butanol.
Oxidation: Carboxylic acids.
Scientific Research Applications
Tributyl butane-1,2,3-tricarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tributyl butane-1,2,3-tricarboxylate involves its interaction with various molecular targets and pathways. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing the flexibility of the material. In biological systems, it may interact with enzymes and cellular membranes, altering their structure and function .
Comparison with Similar Compounds
Similar Compounds
Tributyl citrate: Another tricarboxylate ester used as a plasticizer, but with a different molecular structure.
Triethyl propane-1,2,3-tricarboxylate: Similar in structure but with ethyl groups instead of butyl groups.
Trioctyl propane-1,2,3-tricarboxylate: Similar in structure but with octyl groups instead of butyl groups.
Uniqueness
Tributyl butane-1,2,3-tricarboxylate is unique due to its specific combination of butyl groups and tricarboxylate structure, which provides a balance of flexibility and stability in plastic materials. Its specific properties make it suitable for applications where other plasticizers may not perform as effectively .
Properties
CAS No. |
67549-46-6 |
|---|---|
Molecular Formula |
C19H34O6 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
tributyl butane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C19H34O6/c1-5-8-11-23-17(20)14-16(19(22)25-13-10-7-3)15(4)18(21)24-12-9-6-2/h15-16H,5-14H2,1-4H3 |
InChI Key |
FFCVYSWTJWHBIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CC(C(C)C(=O)OCCCC)C(=O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



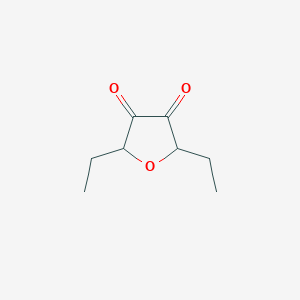
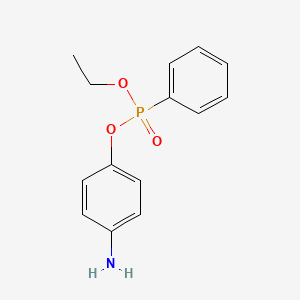
![6-[(4-Bromo-2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14475767.png)
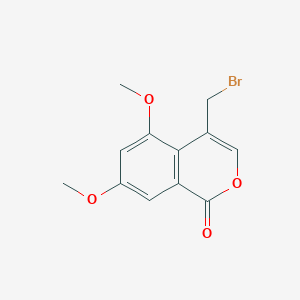
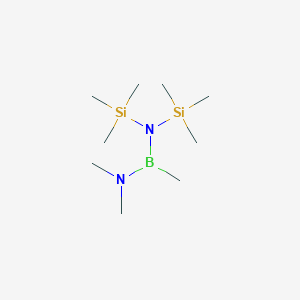
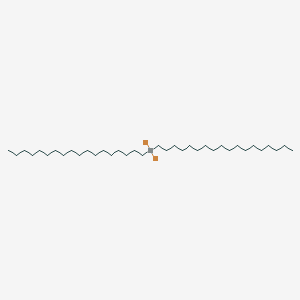
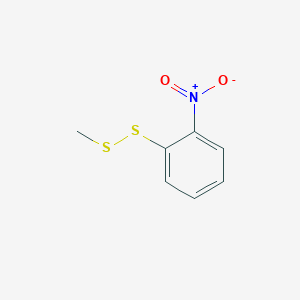
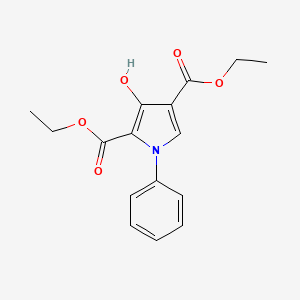
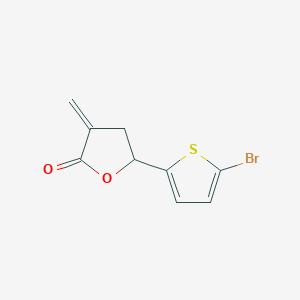
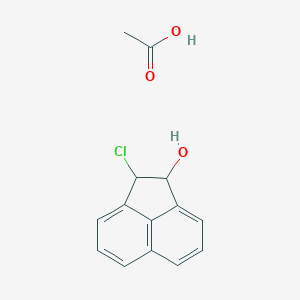
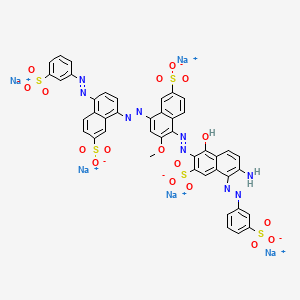
![[(2R,3R,4R,5R)-4-chloro-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14475813.png)
